5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine
Overview
Description
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a dimethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by halogenation using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination and bromine (Br2) for bromination . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced fluorinating and brominating agents, along with optimized reaction conditions, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dioxane are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various pyridine derivatives with new functional groups introduced through cross-coupling reactions .
Scientific Research Applications
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen and amino substituents. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but lacks the fluorine atom.
Uniqueness
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C7H8BrFN2 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrFN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3 |
InChI Key |
JNHAZCBYLGTZLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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